3-Amino-3-(quinolin-2-yl)propan-1-ol
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Overview
Description
3-Amino-3-(quinolin-2-yl)propan-1-ol is an organic compound with the molecular formula C12H14N2O. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone. This compound is notable for its quinoline moiety, which is a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(quinolin-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable amino alcohol precursor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the proper formation of the desired product.
Catalysts and Reagents: Common reagents include reducing agents and catalysts that facilitate the addition of the amino group to the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(quinolin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups and properties depending on the specific reaction conditions.
Scientific Research Applications
3-Amino-3-(quinolin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(quinolin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound has a similar structure but contains an indole moiety instead of a quinoline ring.
3-Amino-3-(quinolin-2-yl)propan-1-ol hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific combination of an amino group, a hydroxyl group, and a quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-amino-3-quinolin-2-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-10(7-8-15)12-6-5-9-3-1-2-4-11(9)14-12/h1-6,10,15H,7-8,13H2 |
InChI Key |
FLHDAEVHGAJPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(CCO)N |
Origin of Product |
United States |
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